molecular formula CH3CHCl2<br>C2H4Cl2 B072308 1,1-Dichloroethane CAS No. 1300-21-6

1,1-Dichloroethane

Cat. No. B072308
CAS RN: 1300-21-6
M. Wt: 98.96 g/mol
InChI Key: SCYULBFZEHDVBN-UHFFFAOYSA-N
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Patent
US05712254

Procedure details

Process (1) is carried out as follows. Namely, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloroformate such as ethyl chloroformate, isobutyl chloroformate or the like is and 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of a tertiary amine such as N-methylmorpholine, triethylamine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperature, to give corresponding mixed anhydride of compound (II). Then, the anhydride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride using the same equivalents of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. Alternatively, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloride such as thionyl chloride, phosphorus pentachloride, phosphorus oxychloride or the like and 0.9 to 20 equivalents, preferably 1.0 to 10 equivalents, of base such as pyridine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperatures, to give corresponding acid chloride of compound (II). Then, the acid chloride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride, using 0.9 to 100 equivalents, preferably 1.0 to 50 equivalents, of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. In this process it is more preferable that the reaction is carried out under anhydrous condition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([O-:4])=O.Cl[C:6](OCC)=O.ClC(OCC(C)C)=O.[CH2:19]([N:21]([CH2:24]C)[CH2:22]C)[CH3:20].[Cl:26][CH2:27][Cl:28]>C(#N)C.O1CCOCC1.O1CCCC1>[CH3:22][N:21]1[CH2:24][CH2:2][O:4][CH2:20][CH2:19]1.[Cl:26][CH:27]([Cl:28])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CCOCC1
Name
Type
product
Smiles
ClC(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05712254

Procedure details

Process (1) is carried out as follows. Namely, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloroformate such as ethyl chloroformate, isobutyl chloroformate or the like is and 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of a tertiary amine such as N-methylmorpholine, triethylamine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperature, to give corresponding mixed anhydride of compound (II). Then, the anhydride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride using the same equivalents of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. Alternatively, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloride such as thionyl chloride, phosphorus pentachloride, phosphorus oxychloride or the like and 0.9 to 20 equivalents, preferably 1.0 to 10 equivalents, of base such as pyridine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperatures, to give corresponding acid chloride of compound (II). Then, the acid chloride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride, using 0.9 to 100 equivalents, preferably 1.0 to 50 equivalents, of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. In this process it is more preferable that the reaction is carried out under anhydrous condition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([O-:4])=O.Cl[C:6](OCC)=O.ClC(OCC(C)C)=O.[CH2:19]([N:21]([CH2:24]C)[CH2:22]C)[CH3:20].[Cl:26][CH2:27][Cl:28]>C(#N)C.O1CCOCC1.O1CCCC1>[CH3:22][N:21]1[CH2:24][CH2:2][O:4][CH2:20][CH2:19]1.[Cl:26][CH:27]([Cl:28])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CCOCC1
Name
Type
product
Smiles
ClC(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05712254

Procedure details

Process (1) is carried out as follows. Namely, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloroformate such as ethyl chloroformate, isobutyl chloroformate or the like is and 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of a tertiary amine such as N-methylmorpholine, triethylamine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperature, to give corresponding mixed anhydride of compound (II). Then, the anhydride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride using the same equivalents of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. Alternatively, compound (II) is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of chloride such as thionyl chloride, phosphorus pentachloride, phosphorus oxychloride or the like and 0.9 to 20 equivalents, preferably 1.0 to 10 equivalents, of base such as pyridine or the like in a solvent such as tetrahydrofuran, dioxane, acetonitrile, dichloromethane, dichloroethane or the like at temperature of -50° C. to 50° C., preferably -20° C. to room temperatures, to give corresponding acid chloride of compound (II). Then, the acid chloride is allowed to react with 0.9 to 10 equivalents, preferably 1.0 to 5.0 equivalents, of compound (III) or its salt such as hydrochloride, using 0.9 to 100 equivalents, preferably 1.0 to 50 equivalents, of a tertiary amine at temperature of -50° C. to 50° C., preferably -20° C. to room temperature. In this process it is more preferable that the reaction is carried out under anhydrous condition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([O-:4])=O.Cl[C:6](OCC)=O.ClC(OCC(C)C)=O.[CH2:19]([N:21]([CH2:24]C)[CH2:22]C)[CH3:20].[Cl:26][CH2:27][Cl:28]>C(#N)C.O1CCOCC1.O1CCCC1>[CH3:22][N:21]1[CH2:24][CH2:2][O:4][CH2:20][CH2:19]1.[Cl:26][CH:27]([Cl:28])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
compound ( II )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CN1CCOCC1
Name
Type
product
Smiles
ClC(C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.